2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis analysis would involve studying the reaction conditions, the reagents used, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms, the types of bonds, and the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and color. Chemical properties refer to a substance’s ability to change into a new substance .Scientific Research Applications
Mycobacterium Tuberculosis GyrB Inhibitors
A study by Jeankumar et al. (2013) focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. The study synthesized a series of compounds, including one with a similar structure to the query compound, showing significant activity against Mycobacterium tuberculosis.
Orexin Receptor Antagonists
Research by Futamura et al. (2017) described the development of orexin receptor antagonists. The study involved modifying the structure of a prototype dual orexin receptor antagonist, leading to compounds with enhanced potency and selectivity.
Synthesis of Fluorocontaining Derivatives
In a study by Eleev et al. (2015), fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized, demonstrating the versatility of such compounds in chemical synthesis.
Tumor Imaging with Positron Emission Tomography
Xu et al. (2012) explored the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using positron emission tomography. This study highlights the potential diagnostic applications of compounds related to the query compound.
Peripheral Benzodiazepine Receptors
Fookes et al. (2008) synthesized and evaluated compounds for their affinity and selectivity for peripheral benzodiazepine receptors. This research could have implications for the development of treatments for neurodegenerative disorders.
Anti-Influenza Virus Activity
A study by Hebishy et al. (2020) presented the synthesis of benzamide-based compounds with significant anti-influenza A virus activity. This research indicates the potential for developing antiviral drugs from compounds with structures similar to the query compound.
Anticonvulsant Activity
Kelley et al. (1995) synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, evaluating their anticonvulsant activity. This research could inform the development of novel anticonvulsant drugs.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c22-15-7-5-14(6-8-15)12-27-13-25-19-17(21(27)30)11-26-28(19)10-9-24-20(29)16-3-1-2-4-18(16)23/h1-8,11,13H,9-10,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMCRTXANFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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